4-bromo-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, an amino group, a quinoxalinyl group, and a benzenesulfonamide group . These functional groups could potentially give the compound a variety of interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromo group could be introduced via a bromination reaction, the methoxy group via a methylation reaction, and the amino group via an amination reaction . The exact synthesis route would depend on the desired final product and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromo group is a heavy atom that could significantly influence the compound’s physical and chemical properties. The methoxy and amino groups could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromo, methoxy, and amino groups. For example, the bromo group could potentially be replaced by other groups in a substitution reaction. The amino group could act as a base or nucleophile in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo group could increase the compound’s density and boiling point, while the methoxy and amino groups could increase its solubility in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-29-16-6-4-5-15(13-16)23-20-21(25-19-8-3-2-7-18(19)24-20)26-30(27,28)17-11-9-14(22)10-12-17/h2-13H,1H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARAUZUTBOYPSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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